(r)-2-Amino-2-(3-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol
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Overview
Description
®-2-Amino-2-(3-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol is a chiral compound with significant importance in various scientific fields It is characterized by the presence of an amino group, a fluoro-substituted phenyl ring, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-5-(trifluoromethyl)benzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The hydroxyl group is then converted to an amino group through amination reactions, often using reagents like ammonia or amines under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(3-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to its corresponding amine using reducing agents.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halides, sulfonates
Major Products Formed
Oxidation: Formation of carbonyl compounds
Reduction: Formation of amines
Substitution: Formation of substituted derivatives
Scientific Research Applications
®-2-Amino-2-(3-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(3-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of specific biochemical pathways, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
®-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: A related compound with similar structural features but different functional groups.
Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime: Another compound with a trifluoromethyl-substituted phenyl ring.
Uniqueness
®-2-Amino-2-(3-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its chiral nature also adds to its uniqueness, making it a valuable compound for stereoselective synthesis and research.
Properties
Molecular Formula |
C9H9F4NO |
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Molecular Weight |
223.17 g/mol |
IUPAC Name |
(2R)-2-amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H9F4NO/c10-7-2-5(8(14)4-15)1-6(3-7)9(11,12)13/h1-3,8,15H,4,14H2/t8-/m0/s1 |
InChI Key |
BMKLBPPBGVGXOT-QMMMGPOBSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)[C@H](CO)N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C(CO)N |
Origin of Product |
United States |
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